molecular formula C9H18N2O2 B1523207 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide CAS No. 1152845-38-9

2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide

Cat. No. B1523207
M. Wt: 186.25 g/mol
InChI Key: MJBOPNMXUGXHHW-UHFFFAOYSA-N
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Description

“2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride” is a compound with the CAS Number: 1181544-77-3 . It is a powder with a molecular weight of 195.65 . The IUPAC name is (4-hydroxy-1-piperidinyl)acetic acid hydrochloride .


Synthesis Analysis

While specific synthesis methods for “2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide” were not found, there are studies on the synthesis of related compounds. For instance, “4-Hydroxypiperidine” can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .


Molecular Structure Analysis

The InChI code for “2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride” is 1S/C7H13NO3.ClH/c9-6-1-3-8(4-2-6)5-7(10)11;/h6,9H,1-5H2,(H,10,11);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride” include a molecular weight of 195.65, storage temperature at room temperature, and it is a powder . “4-Hydroxypiperidine” has a melting point of 86-90 °C, a boiling point of 108-114 °C/10 mmHg (lit.), and a density of 0.9903 (rough estimate) .

Scientific Research Applications

Applications in Neurochemistry and Drug Development:

  • Pharmacological Effects Observation : Compounds like 2C-B, structurally similar to mescaline, are used to study the acute subjective and physiological effects of psychoactive substances. They help in understanding the impact of drugs on vital signs, perceptions, and neuroendocrine responses (Papaseit et al., 2018).

  • Brain Activity and Drug Metabolism : N-[11C]Methylpiperidin-4-yl propionate ([11C]PMP) is studied for its kinetics and use in measuring acetylcholinesterase activity in the human brain, providing insights into enzyme activity linked to neurodegenerative diseases and the metabolism of drugs in the brain (Koeppe et al., 1999).

Understanding Metabolism and Exposure:

  • Occupational Exposure Biomarkers : Studies on N,N-dimethylacetamide, used as a solvent in industries, focus on identifying metabolites like S-(acetamidomethyl)mercapturic acid (AMMA) as biomarkers for exposure. This helps in occupational health and safety by monitoring exposure levels and potential toxicity (Princivalle et al., 2010).

Insights into Drug Efficacy and Metabolism:

  • Drug Metabolism Analysis : Compounds like mirabegron (YM178), a β3-adrenoceptor agonist, are studied for their absorption, metabolism, and excretion after oral administration to understand drug efficacy, safety, and suitable dosage for medical treatments (Takusagawa et al., 2012).

Considerations in Drug Safety and Side Effects:

  • Hepatic Injury Monitoring : Research on dimethylacetamide-induced hepatic injuries (DIHIs) among workers exposed to specific solvents helps in understanding the occupational risks and necessary precautions to prevent liver toxicity (Jung et al., 2007).

  • Drug-Induced Complications : Studies on the effects of certain drugs like cimetidine on the oxidative metabolism of estradiol shed light on drug interactions, potential side effects, and the need for careful drug administration and monitoring (Galbraith & Michnovicz, 1989).

Safety And Hazards

The safety data sheet for “4-Hydroxypiperidine” indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

While specific future directions for “2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide” are not available, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10(2)9(13)7-11-5-3-8(12)4-6-11/h8,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBOPNMXUGXHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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